The tert-butyl piperidine derivatives have shown promise as intermediates in the synthesis of anticancer agents. The study on tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate highlights its role as an intermediate in the development of small molecule anticancer drugs that act on the PI3K/AKT/mTOR pathway, a target for overcoming resistance in cancer therapeutics2.
Vandetanib, a well-known tyrosine kinase inhibitor used in the treatment of certain types of cancer, relies on tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate as a key intermediate in its synthesis. This underscores the importance of such piperidine derivatives in the development of targeted cancer therapies3.
The asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate demonstrates its application as an intermediate for nociceptin antagonists. These antagonists could potentially serve as novel pain management therapies by modulating nociceptin, a peptide involved in pain signaling4.
The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, while not the exact compound of interest, is a related derivative that has been evaluated for its antibacterial and anthelmintic activities. Although it exhibited poor antibacterial and moderate anthelmintic activity, this suggests potential applications of similar tert-butyl piperidine derivatives in the field of infectious diseases1.
1-tert-Butyl-piperidin-4-one is a significant organic compound characterized by its unique piperidine structure. It is classified as a ketone due to the presence of a carbonyl group (C=O) attached to the fourth carbon of the piperidine ring. This compound is notable in various fields, including medicinal chemistry and organic synthesis, where it serves as an intermediate for the development of pharmaceuticals and other chemical entities.
1-tert-Butyl-piperidin-4-one can be sourced from various synthetic routes, primarily involving the functionalization of piperidine derivatives. It falls under the category of nitrogen-containing heterocycles, which are compounds featuring a ring structure that includes nitrogen atoms. The classification of this compound also extends to its role as a potential pharmacophore in drug design due to its structural properties that can interact with biological targets.
The synthesis of 1-tert-butyl-piperidin-4-one can be achieved through several methodologies, including:
These methods are often chosen based on factors such as yield, reaction time, and ease of purification.
The molecular formula for 1-tert-butyl-piperidin-4-one is CHNO. Its structure features a six-membered piperidine ring with a tert-butyl group attached to one nitrogen atom and a carbonyl group at the fourth position. The molecular geometry is influenced by both steric hindrance from the bulky tert-butyl group and the electronic characteristics of the carbonyl.
| Property | Value |
|---|---|
| Molecular Weight | 183.26 g/mol |
| Melting Point | Not well-defined due to volatility |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane |
1-tert-butyl-piperidin-4-one participates in several chemical reactions typical for ketones and nitrogen-containing compounds:
The mechanism of action for 1-tert-butyl-piperidin-4-one largely depends on its interactions with biological targets. As a ketone, it can act as a Michael acceptor or participate in nucleophilic addition reactions. The presence of the nitrogen atom allows it to engage in hydrogen bonding and coordination with various biomolecules, potentially influencing enzyme activities or receptor interactions.
1-tert-butyl-piperidin-4-one is characterized by:
The chemical properties include:
1-tert-butyl-piperidin-4-one finds applications primarily in:
1-tert-Butyl-piperidin-4-one (systematic name: tert-butyl 4-oxopiperidine-1-carboxylate) is a protected heterocyclic ketone that serves as a fundamental synthetic intermediate in organic and medicinal chemistry. Characterized by its reactive carbonyl group and sterically shielded tert-butoxycarbonyl (Boc) moiety, this compound enables precise molecular transformations essential for constructing complex pharmacophores. Its structural features facilitate chemoselective reactions while protecting amine functionality during multi-step syntheses of biologically active molecules.
This ketone derivative possesses the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol. The core structure consists of a piperidin-4-one ring where the nitrogen atom is protected by a Boc group, creating a sterically hindered tertiary carbamate. This arrangement preserves the ketone’s reactivity while preventing unwanted nucleophilic attack at the nitrogen site [6] [7].
Table 1: Key Identifiers of 1-tert-Butyl-piperidin-4-one
| Property | Value |
|---|---|
| IUPAC Name | tert-Butyl 4-oxopiperidine-1-carboxylate |
| CAS Registry Number | 79099-07-3 |
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC1 |
| InChI Key | ROUYFJUVMYHXFJ-UHFFFAOYSA-N |
Synonymous nomenclature reflects its protective role and ketone functionality, with documented aliases including N-Boc-4-piperidone, 1-Boc-piperidin-4-one, and tert-butyl 4-oxo-1-piperidinecarboxylate. Over 140 distinct synonyms are cataloged in chemical databases, underscoring its widespread adoption across chemical literature [7].
The compound emerged as a strategic innovation following the introduction of tert-butoxycarbonyl (Boc) protecting groups in the late 1960s. Boc protection revolutionized peptide synthesis by enabling orthogonal deprotection strategies under mild acidic conditions without disturbing base-sensitive functional groups. 1-tert-Butyl-piperidin-4-one specifically gained prominence as a solution to the instability of free 4-aminopiperidine and 4-oxopiperidine intermediates, which are prone to decomposition and side reactions. By incorporating the Boc group, chemists stabilized the piperidine nitrogen while permitting versatile transformations at the C4 carbonyl position [5] [7].
Its synthetic utility expanded significantly in the 1990s–2000s with advances in transition-metal-catalyzed reactions. The ketone’s compatibility with Grignard additions, reductive aminations, and Wittig olefinations established it as a scaffold for nitrogen-containing ring systems. This adaptability cemented its role in synthesizing natural products and heterocyclic drugs, with commercial availability solidifying its status as a commodity building block [5].
The Boc-protected piperidinone serves as a molecular linchpin in constructing pharmacologically active compounds. Its bifunctional reactivity allows simultaneous manipulation of the ketone group and deprotection of the amine, enabling efficient generation of structurally diverse libraries. Key applications include:
Table 2: Medicinal Chemistry Applications of 1-tert-Butyl-piperidin-4-one
| Therapeutic Area | Role of Intermediate | Target Compounds |
|---|---|---|
| Analgesics | Provides 4-substituted piperidine core | Fentanyl derivatives |
| Anti-inflammatory Agents | Enables fusion with benzimidazolones | NLRP3/IL-1β inhibitors |
| Enzyme Inhibitors | Serves as hinge-binding scaffold | Kinase modulators & protease blockers |
The intermediate’s synthetic flexibility is exemplified in multi-step routes:
As medicinal chemistry increasingly prioritizes sp3-rich molecular architectures, 1-tert-Butyl-piperidin-4-one remains indispensable for introducing stereodefined, nitrogen-containing rings with tailored pharmacokinetic properties. Its continued use underscores the synergy between protective group chemistry and drug discovery [4] [5].
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2